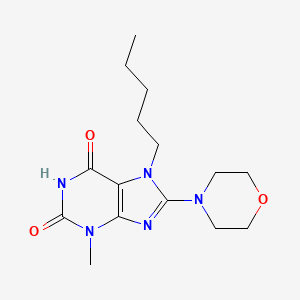
Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate, also known as MCMB, is an organic compound with a molecular formula of C12H11N2O5. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the nervous system. This increase in acetylcholine can lead to a variety of biochemical and physiological effects, including improved cognitive function, increased muscle contraction, and decreased heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate are largely related to its ability to inhibit acetylcholinesterase. This can lead to increased levels of acetylcholine in the nervous system, which can have a variety of effects on the body. Some of the potential effects of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate include improved cognitive function, increased muscle contraction, and decreased heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate in lab experiments is its potent inhibition of acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in the nervous system. However, there are also some limitations to using Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate in lab experiments. For example, its potency can make it difficult to control the effects of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate on the body, and its potential side effects can make it challenging to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate. Some possible areas of future research include the development of new treatments for neurological disorders, the study of the role of acetylcholine in the nervous system, and the investigation of the biochemical and physiological effects of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate in different experimental settings. Additionally, new synthesis methods for Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate may be developed in the future, which could lead to improved yields and purity of the compound.
Méthodes De Synthèse
Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with malononitrile, followed by nitration and esterification. This synthesis method has been well-established in the literature and has been used to produce high yields of Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate with high purity.
Applications De Recherche Scientifique
Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate a valuable tool for studying the role of acetylcholine in the nervous system and for developing new treatments for neurological disorders.
Propriétés
IUPAC Name |
methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-17-10-6-9(13(15)16)7(3-4-12)5-8(10)11(14)18-2/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKQIHCJLSIMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(cyanomethyl)-2-methoxy-4-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one](/img/structure/B2536015.png)



![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)



![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)
![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)
![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)